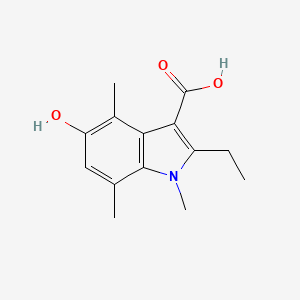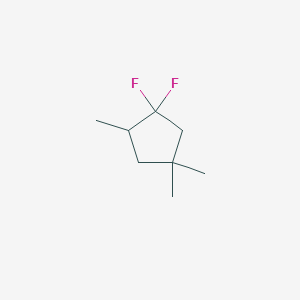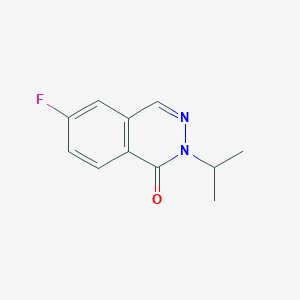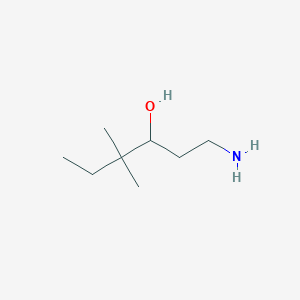
Butanebis(imidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanebis(imidamide) is a chemical compound with the molecular formula C₄H₁₀N₄ It is characterized by the presence of two imidamide groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanebis(imidamide) typically involves the reaction of butane with imidamide precursors under controlled conditions. One common method is the reaction of butane with formamidines and α-halo ketones, which leads to the formation of imidazolium salts. These salts can then be converted to butanebis(imidamide) through further chemical reactions .
Industrial Production Methods
Industrial production of butanebis(imidamide) often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Butanebis(imidamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert butanebis(imidamide) to its reduced forms.
Substitution: The imidamide groups can participate in substitution reactions, where other functional groups replace the imidamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of butanebis(imidamide), while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Butanebis(imidamide) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: Butanebis(imidamide) is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butanebis(imidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to butanebis(imidamide) include other imidazole derivatives and bis(imidamide) compounds. These compounds share structural similarities and often exhibit similar chemical and biological properties .
Uniqueness
Butanebis(imidamide) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C4H10N4 |
|---|---|
Poids moléculaire |
114.15 g/mol |
Nom IUPAC |
butanediimidamide |
InChI |
InChI=1S/C4H10N4/c5-3(6)1-2-4(7)8/h1-2H2,(H3,5,6)(H3,7,8) |
Clé InChI |
ZEXBMKRKNORGLI-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=N)N)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)

![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)
![[4-(Aminomethyl)-2-chlorophenyl]methanol](/img/structure/B13221256.png)

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid](/img/structure/B13221275.png)



